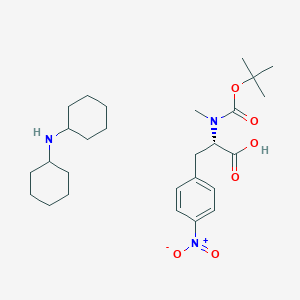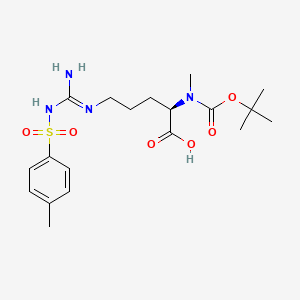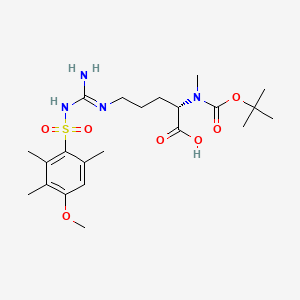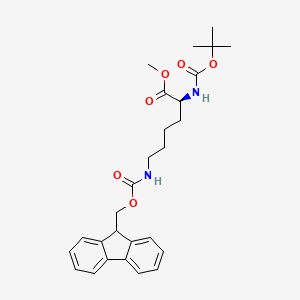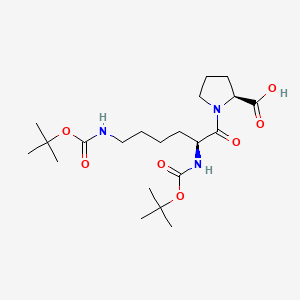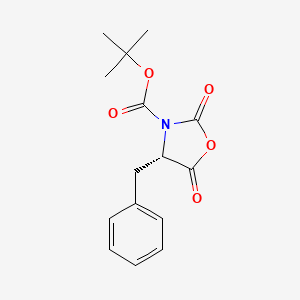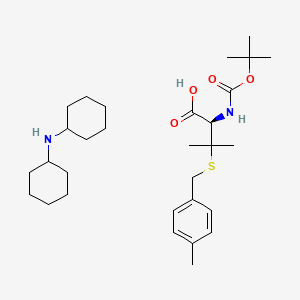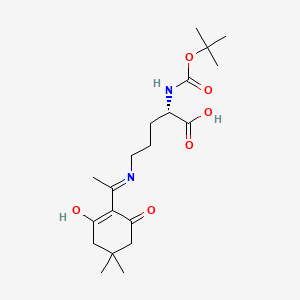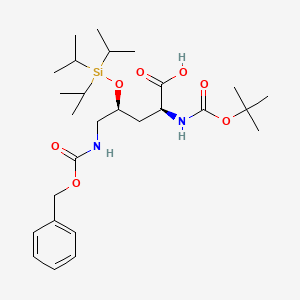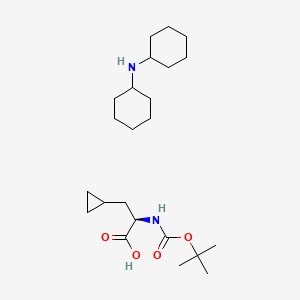
Boc-D-Cyclopropylalanine-DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-Cyclopropylalanine-DCHA (Boc-D-CPA-DCHA) is an important building block in peptide synthesis and a key component in the development of peptide-based drugs. Boc-D-CPA-DCHA is a protected amino acid, which is synthesized from the corresponding protected amino acid L-cyclohexylalanine (L-CPA). Boc-D-CPA-DCHA is a versatile reagent for peptide synthesis due to its high reactivity and stability. It is used in the synthesis of peptides with a wide range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory activities.
Wirkmechanismus
Boc-D-CPA-DCHA is a protected amino acid, which is synthesized from the corresponding protected amino acid L-cyclohexylalanine (Boc-D-Cyclopropylalanine-DCHA). Boc-D-CPA-DCHA is a versatile reagent for peptide synthesis due to its high reactivity and stability. It is used in the synthesis of peptides with a wide range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory activities. Boc-D-CPA-DCHA is also used in the synthesis of peptides for use in the diagnosis and treatment of diseases such as cancer, diabetes, and HIV/AIDS.
Biochemical and Physiological Effects
Boc-D-CPA-DCHA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that Boc-D-CPA-DCHA has antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and immunomodulatory effects, as well as anti-tumor activity. In addition, Boc-D-CPA-DCHA has been shown to have a protective effect against oxidative stress and to increase the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Boc-D-CPA-DCHA in peptide synthesis is its high reactivity and stability. It is also relatively inexpensive and easy to obtain. The main limitation is that the reaction of Boc-D-Cyclopropylalanine-DCHA with a Boc-protected amino acid is relatively slow, and the reaction is not always complete. In addition, the reaction requires careful monitoring and control to ensure that the desired product is obtained.
Zukünftige Richtungen
Future research on Boc-D-CPA-DCHA could focus on the development of new and improved methods for the synthesis of peptides using Boc-D-CPA-DCHA. In addition, further research could focus on the development of new and improved peptides with enhanced biological activities, such as antimicrobial, anti-inflammatory, and immunomodulatory activities. Furthermore, research could focus on the development of new and improved peptides for use in the diagnosis and treatment of diseases such as cancer, diabetes, and HIV/AIDS. Finally, research could focus on the development of new and improved peptides with potential applications in biotechnology, such as in the production of therapeutic proteins and enzymes.
Synthesemethoden
Boc-D-CPA-DCHA is synthesized from the corresponding protected amino acid L-cyclohexylalanine (Boc-D-Cyclopropylalanine-DCHA). The synthesis involves the reaction of Boc-D-Cyclopropylalanine-DCHA with a Boc-protected amino acid, followed by the addition of a dehydrochlorinase (DCHA) enzyme. The reaction is carried out in aqueous solution at a temperature of 30-40°C. The reaction is complete in about 30 minutes and yields a product with a purity of >95%.
Wissenschaftliche Forschungsanwendungen
Boc-D-CPA-DCHA is widely used in peptide synthesis for the development of peptide-based drugs. It is also used in the synthesis of peptides with a wide range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory activities. Boc-D-CPA-DCHA is also used in the synthesis of peptides for use in the diagnosis and treatment of diseases such as cancer, diabetes, and HIV/AIDS. In addition, Boc-D-CPA-DCHA is used in the synthesis of peptides with potential applications in biotechnology, such as in the production of therapeutic proteins and enzymes.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQINYDUVLDJIAC-NIFFTEIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Cyclopropylalanine-DCHA | |
CAS RN |
89483-09-0 |
Source


|
| Record name | Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89483-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




